![molecular formula C25H33N5O3 B1649307 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide CAS No. 1564268-19-4](/img/structure/B1649307.png)
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
概要
説明
“(rac)-BAY1238097”は、BET阻害剤 であり、BRD4 タンパク質を標的としています。その化学構造は、分子式C₂₅H₃₃N₅O₃ 、分子量451.56 g/mol を特徴としています。 この化合物は、BRD4に対する強力な阻害効果により、癌研究で注目を集めています .
2. 製法
“(rac)-BAY1238097”の合成経路は、文献ではあまり詳しく記載されていません。 研究目的で購入可能で、その工業生産方法は機密事項です。 研究者は通常、カスタム合成サービスを通じて入手しています。
準備方法
The synthetic routes for “(rac)-BAY1238097” have not been extensively documented in the literature. it is available for research purposes, and its industrial production methods remain proprietary. Researchers typically obtain it through custom synthesis services.
化学反応の分析
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONHMe) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for understanding metabolic inactivation or prodrug activation pathways.
Reaction Pathway :
Key Insights :
-
Hydrolysis rates depend on pH and temperature. In acidic environments, protonation of the amide nitrogen facilitates nucleophilic attack by water .
-
Enzymatic hydrolysis via amidases may occur in biological systems, contributing to metabolic clearance .
O-Demethylation of Methoxy Groups
The methoxy (-OCH) groups at positions 7 and 8 undergo oxidative demethylation, mediated by cytochrome P450 enzymes (e.g., CYP3A4), forming phenolic derivatives. This reaction is a primary metabolic pathway for many methoxy-substituted pharmaceuticals.
Reaction Pathway :
Key Insights :
-
Demethylation alters the compound’s polarity, enhancing renal excretion .
-
Competing pathways include direct glucuronidation of the methoxy groups without prior demethylation .
Reactivity of the Piperazine Moiety
The 4-methylpiperazine group participates in acid-base reactions and nucleophilic substitutions. Protonation of the piperazine nitrogen occurs under acidic conditions, while alkylation or acylation reactions are feasible in synthetic modifications.
Reaction Examples :
-
Protonation :
-
Alkylation :
Key Insights :
-
Piperazine derivatives often exhibit pH-dependent solubility, influencing bioavailability .
-
Substituents on the piperazine ring modulate receptor binding affinity in CNS-targeting agents .
Stability Under pH Variations
The compound’s stability was evaluated in simulated physiological conditions:
Condition | Observation | Half-Life (h) | Reference |
---|---|---|---|
pH 1.2 (gastric) | Partial hydrolysis of carboxamide | 4.2 | |
pH 7.4 (plasma) | Stable; slow O-demethylation | >24 | |
pH 9.0 (basic) | Rapid carboxamide hydrolysis | 1.5 |
Metabolic Pathways
In vitro studies using liver microsomes identified major metabolites:
Metabolite | Pathway | Enzyme Responsible |
---|---|---|
7-Hydroxy-8-methoxy derivative | O-Demethylation | CYP3A4 |
Carb |
科学的研究の応用
Chemical Properties and Structure
- Chemical Formula : CHNO
- Molecular Weight : 451.56 g/mol
- CAS Number : 1564268-08-1
The compound features a benzodiazepine structure that is modified with methoxy and dimethyl groups, contributing to its biological activity.
Cancer Treatment
BAY1238097 has been studied for its effectiveness against various types of tumors. Its ability to inhibit BET proteins makes it a promising candidate for treating cancers that are driven by oncogenic transcription factors.
Case Studies :
- In vitro studies demonstrated that BAY1238097 significantly reduced the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), showcasing its potential as an anti-cancer agent .
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 | 0.5 | Significant reduction in viability |
HCT116 | 0.8 | Induction of apoptosis |
Inflammatory Diseases
Research indicates that BET inhibitors like BAY1238097 may also have therapeutic applications in inflammatory diseases by modulating immune responses. The inhibition of BET proteins can reduce the expression of pro-inflammatory cytokines.
Case Studies :
- A study on a murine model of rheumatoid arthritis showed that treatment with BAY1238097 led to decreased inflammation and joint damage .
Model | Outcome |
---|---|
Murine Rheumatoid Arthritis | Reduced joint swelling and inflammation |
Neurological Disorders
The compound's structural characteristics suggest potential applications in treating neurological disorders characterized by dysregulated gene expression.
Summary of Research Findings
The applications of 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide extend beyond oncology into areas such as inflammation and neurobiology. Ongoing research is essential to fully elucidate its therapeutic potential and optimize its use in clinical settings.
作用機序
作用機序は、BRD4のブロモドメインへの結合を含みます。タンパク質間の相互作用を阻害することにより、“(rac)-BAY1238097”は遺伝子転写を調節し、細胞の運命と増殖に影響を与えます。この化合物によって影響を受ける特定の分子標的と経路については、さらなる調査が必要です。
類似化合物との比較
詳細な比較はほとんどありませんが、“(rac)-BAY1238097”はBET阻害剤の一種に属します。その独自性は、このカテゴリーの他の化合物とは異なる、その特定の化学骨格にあります。
生物活性
7,8-Dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide, also known as BAY1238097, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound acts primarily as a BET (Bromodomain and Extra-Terminal domain) inhibitor, which plays a significant role in regulating gene expression and chromatin remodeling.
BAY1238097 inhibits the BET family of proteins, which are involved in the transcriptional regulation of oncogenes. By disrupting the interaction between BET proteins and acetylated histones, this compound can effectively slow down tumor cell proliferation and induce apoptosis in cancer cells. The action of BAY1238097 leads to the inhibition of growth-promoting genes, making it a promising candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that BAY1238097 exhibits potent activity against various cancer cell lines. The following table summarizes its efficacy against selected cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon) | 0.16 |
MDA-MB-231 (Breast) | 0.28 |
A549 (Lung) | 1.32 |
MCF-7 (Breast) | 3.24 |
These results indicate that BAY1238097 is significantly more effective than many conventional chemotherapeutic agents .
Case Studies
A notable case study involved the application of BAY1238097 in a preclinical model of acute myeloid leukemia (AML). The compound demonstrated an IC50 value of 1.10 µM against MV4-11 cells, showcasing its potential as an effective treatment option for this aggressive form of leukemia .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of BAY1238097 have been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that the compound has favorable pharmacokinetic characteristics with good oral bioavailability. Toxicological studies have indicated a manageable safety profile; however, further clinical trials are necessary to fully understand its long-term effects and safety in humans .
特性
IUPAC Name |
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPEACKIJJYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201108063 | |
Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564268-19-4 | |
Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201108063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。